molecular formula C6H5BrN4 B1445545 6-Bromoimidazo[1,2-a]pyrazin-3-amine CAS No. 767342-46-1

6-Bromoimidazo[1,2-a]pyrazin-3-amine

Cat. No. B1445545
M. Wt: 213.03 g/mol
InChI Key: RQLIMNMMGNKLTM-UHFFFAOYSA-N
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Description

“6-Bromoimidazo[1,2-a]pyrazin-3-amine” is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 and its IUPAC name is 6-bromoimidazo[1,2-a]pyrazin-2-amine . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 213.04 .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine has been utilized in green chemistry approaches for the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with promising antimicrobial activity. This synthesis process involves a condensation reaction facilitated by microwave irradiation, highlighting an efficient pathway to develop compounds with significant biological activities (Jyothi & Madhavi, 2019).

Development of Industrial Processes

The compound has been central in developing industrial processes, particularly in synthesizing various 3-aminoimidazo[1,2-a]pyrazines via the Groebke–Blackburn–Bienaymé cyclisation. This method has been scaled up, offering high yield and excellent purity, demonstrating the compound's utility in efficient drug scaffold preparation (Baenziger, Durantie, & Mathes, 2017).

Oncological Research

In oncological research, substituted imidazo[1,2-a]pyrazin-8-amines, related to 6-Bromoimidazo[1,2-a]pyrazin-3-amine, have been identified as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), offering a new avenue for cancer treatment exploration. These compounds have shown low-nanomolar inhibition activity and high selectivity, highlighting the compound's potential in cancer research (Zeng et al., 2011).

Synthesis of Bioactive Molecules

The utility of 6-Bromoimidazo[1,2-a]pyrazin-3-amine extends to the synthesis of bioactive molecules with potential antiproliferative properties. For instance, the Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction has been applied to synthesize dimerization products of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating activity against tuberculosis and various cancers. This research underscores the compound's relevance in developing treatments for infectious diseases and cancer (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Novel Synthesis Pathways

Furthermore, novel pathways for synthesizing substituted 2-aminoimidazoles starting from 2-aminopyrimidines have been developed. These methods involve 6-Bromoimidazo[1,2-a]pyrazin-3-amine derivatives, showcasing the compound's versatility in creating heterocyclic systems with potential medicinal chemistry applications (Ermolat'ev & Van der Eycken, 2008).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIMNMMGNKLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743375
Record name 6-Bromoimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyrazin-3-amine

CAS RN

767342-46-1
Record name 6-Bromoimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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